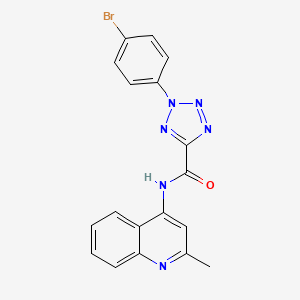

2-(4-bromophenyl)-N-(2-methylquinolin-4-yl)-2H-tetrazole-5-carboxamide

Description

Table 1: Key Structural Features

| Component | Description |

|---|---|

| Tetrazole core | 2H-tautomer with nitrogen atoms at positions 1, 2, 3, and 4 |

| 4-Bromophenyl group | Para-substituted bromine on benzene ring (C–Br bond length: ~1.89 Å) |

| Carboxamide linkage | –NH–C(=O)– bridge connecting tetrazole to quinoline |

| Quinoline moiety | Bicyclic system with methyl at position 2 (C–CH3 bond length: ~1.54 Å) |

The molecular formula is C₁₈H₁₂BrN₅O , with a molar mass of 417.23 g/mol.

Properties

IUPAC Name |

2-(4-bromophenyl)-N-(2-methylquinolin-4-yl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrN6O/c1-11-10-16(14-4-2-3-5-15(14)20-11)21-18(26)17-22-24-25(23-17)13-8-6-12(19)7-9-13/h2-10H,1H3,(H,20,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWZFWSWTQLLLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(2-methylquinolin-4-yl)-2H-tetrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route begins with the bromination of aniline to form 4-bromoaniline. This intermediate is then subjected to a coupling reaction with 2-methylquinoline-4-carboxylic acid under conditions that promote amide bond formation. The final step involves the cyclization of the intermediate product with sodium azide to form the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times. Purification processes such as recrystallization and chromatography are also crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(2-methylquinolin-4-yl)-2H-tetrazole-5-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove certain functional groups or to convert the compound into a different oxidation state.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of bromophenyl-substituted compounds.

Scientific Research Applications

Antibacterial Activity

Research indicates that tetrazole derivatives exhibit significant antibacterial properties. The compound has been evaluated for its effectiveness against various bacterial strains, particularly Gram-positive and Gram-negative bacteria.

Key Findings:

- In Vitro Studies : Compounds similar to 2-(4-bromophenyl)-N-(2-methylquinolin-4-yl)-2H-tetrazole-5-carboxamide have shown promising results against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin .

- Structure-Activity Relationship (SAR) : Modifications in the tetrazole ring and substituents on the phenyl group have been shown to enhance antibacterial efficacy, suggesting that further optimization of this compound could yield even more potent derivatives .

Anti-inflammatory Applications

The compound has also been investigated for its anti-inflammatory properties. Tetrazole derivatives are known to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.

Research Insights:

- Animal Models : In studies involving carrageenan-induced paw edema in rats, tetrazole derivatives demonstrated significant anti-inflammatory effects, indicating their potential as therapeutic agents .

- Mechanism of Action : The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and mediators, which could be further explored in clinical settings .

Anticancer Potential

The anticancer properties of tetrazole derivatives are gaining attention, particularly for their ability to target specific cancer cell lines.

Case Studies:

- Cell Line Testing : Compounds similar to this compound have been tested against various cancer cell lines, including HepG2 (liver carcinoma) and A549 (lung adenocarcinoma). Some derivatives exhibited IC50 values indicating potent cytotoxicity against these cancer types .

- Mechanistic Studies : Research suggests that these compounds may interfere with tubulin polymerization, a critical process in cancer cell division, thus providing a novel mechanism for anticancer activity .

Summary Table of Applications

Mechanism of Action

The mechanism by which 2-(4-bromophenyl)-N-(2-methylquinolin-4-yl)-2H-tetrazole-5-carboxamide exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The tetrazole ring is known to mimic carboxylate groups, which can enhance binding affinity to certain proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrazole-Based Carboxamides with Varying Aryl Substituents

(a) 2-(4-Bromophenyl)-N-(5-Chloro-2-Methylphenyl)-2H-Tetrazole-5-Carboxamide (CAS 1396677-12-5)

- Structural Differences: The quinoline moiety is replaced with a 5-chloro-2-methylphenyl group.

- Loss of the quinoline’s planar structure may reduce affinity for targets requiring aromatic stacking interactions.

- Source : Available commercially via Arctom Scientific .

(b) 2-(4-Bromophenyl)-N-(2,2,2-Trifluoroethyl)-2H-Tetrazole-5-Carboxamide

- Structural Differences: The 2-methylquinoline is replaced with a trifluoroethyl group.

- Implications: The trifluoroethyl group introduces strong electron-withdrawing effects and higher lipophilicity, which could improve metabolic stability but reduce aqueous solubility.

- Source : PubChem entry (structural data only) .

Quinoline-Containing Analogs

(a) 6-Bromo-N-(2-Methyl-2H-Benzo[d][1,2,3]Triazol-5-yl)Quinolin-4-Amine

- Structural Differences: The tetrazole-carboxamide backbone is absent; instead, a benzo-triazole is linked via an amine to the quinoline.

- Implications: The triazole ring may engage in hydrogen bonding, unlike the tetrazole’s charge-neutral properties. The bromo-quinoline motif is retained, suggesting shared applications in kinase or bromodomain inhibition .

- Source : Synthesized and characterized crystallographically .

Heterocyclic Derivatives with Divergent Cores

(a) N-(Triphenylmethyl)-5-(4'-Bromomethylbiphenyl-2-yl)Tetrazole

- Structural Differences : The carboxamide is replaced with a triphenylmethyl group, and a biphenyl system is incorporated.

- Implications: The bulky triphenylmethyl group may sterically hinder target binding but improve solubility in organic solvents.

- Source : Industrial chemical catalog .

(b) 5-Bromo-N-[1-[(3-Chlorophenyl)Methyl]-1,2,4-Triazol-3-yl]Thiophene-2-Sulfonamide

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Tetrazole vs. Triazole : Tetrazoles (5-membered, 4N) are more polar than triazoles (5-membered, 3N), affecting solubility and target selectivity .

- Quinoline Role: The 2-methylquinoline group in the target compound may enhance binding to aromatic-rich domains in proteins (e.g., kinase ATP pockets) compared to simpler aryl groups .

- Halogen Effects : Bromine’s van der Waals radius and hydrophobicity likely improve binding affinity over chlorine or fluorine in certain targets .

Biological Activity

The compound 2-(4-bromophenyl)-N-(2-methylquinolin-4-yl)-2H-tetrazole-5-carboxamide is a tetrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant research findings and data.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with 2-methylquinoline derivatives, followed by cyclization to form the tetrazole ring. The structural characteristics are confirmed using spectroscopic methods such as NMR and mass spectrometry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of tetrazole compounds. For instance, a series of tetrazoles demonstrated significant antibacterial and antifungal activities against various strains, including Staphylococcus aureus and Candida albicans . The compound was evaluated for its efficacy against these pathogens, revealing promising results.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 μg/mL | |

| Escherichia coli | 100 μg/mL | |

| Candida albicans | 75 μg/mL |

Anticancer Activity

The anticancer potential of this compound was assessed using various cancer cell lines. In vitro studies indicated that this compound exhibited significant cytotoxicity against human breast adenocarcinoma cell line MCF7. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The tetrazole moiety is known to interact with various enzymes, potentially inhibiting their activity which is crucial for microbial survival and cancer cell proliferation.

- Molecular Docking Studies : Computational studies have suggested that the compound binds effectively to target receptors involved in cancer progression, indicating a strong affinity that could translate into therapeutic efficacy .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various tetrazole derivatives, including our compound, against a panel of microbial strains. The results indicated a broad spectrum of activity, particularly against Gram-positive bacteria, which suggests potential for development as an antibiotic agent .

Case Study 2: Anticancer Screening

In another study focusing on anticancer properties, this compound was tested alongside established chemotherapeutics. Results showed that it could enhance the effects of existing treatments while exhibiting lower toxicity profiles in normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.